5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid
Description
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative characterized by a carboxylic acid group at position 4, a methyl group at position 1, and a 4-fluorophenyl substituent at position 5 of the imidazole ring. This compound is of interest in medicinal chemistry due to the imidazole scaffold’s prevalence in bioactive molecules. The fluorine atom and carboxylic acid group contribute to its electronic and solubility properties, which are critical for interactions in biological systems.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJLPUOPFRQPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-Methyl Benzimidoyl Chlorides
The cycloaddition of α-isocyanoacetates with imidoyl chlorides serves as a cornerstone for constructing 1,5-disubstituted imidazole scaffolds. For 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid, the synthesis begins with the preparation of N-methyl-(4-fluorophenyl)benzimidoyl chloride (15a ). This involves reacting 4-fluorobenzoyl chloride (12 ) with methylamine (13 ) to form the corresponding amide (14 ), followed by treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C. The resulting imidoyl chloride (15a ) is isolated in 85–90% yield and characterized by its distinct NMR signal at −108 ppm.
Cycloaddition with Ethyl Isocyanoacetate
Ethyl isocyanoacetate (16 ) undergoes a [2+3] cycloaddition with 15a in anhydrous tetrahydrofuran (THF) at −78°C under argon, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). After warming to room temperature and stirring for 48 hours, ethyl 1-methyl-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate (17a ) is obtained in 64% yield after column chromatography. Key spectral data include:
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NMR (400 MHz, CDCl₃): δ 7.62 (d, 2H, J = 8.4 Hz, Ar-H), 7.15 (d, 2H, J = 8.4 Hz, Ar-H), 4.25 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.89 (s, 3H, N-CH₃), 1.32 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
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NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 162.1 (C-F), 137.8 (imidazole C-4), 129.5 (Ar-C), 115.3 (Ar-C), 60.1 (OCH₂CH₃), 37.5 (N-CH₃), 14.0 (OCH₂CH₃).
Hydrolysis to Carboxylic Acid
The ester 17a is hydrolyzed to the target carboxylic acid using 6 M hydrochloric acid (HCl) in ethanol (EtOH) at reflux for 6 hours. The reaction mixture is cooled, filtered, and washed with cold water to yield this compound (10a ) as a white crystalline solid (89% yield). The product exhibits a melting point of 218–220°C and a pKa of 4.2, as determined by potentiometric titration.
Alternative Synthetic Routes
Radiszewski Condensation
The Radiszewski method, traditionally employed for 2,4,5-trisubstituted imidazoles, has been adapted for asymmetrical derivatives. A mixture of 4-fluorobenzaldehyde (1.2 equiv), methylglyoxal (1.0 equiv), and ammonium acetate (3.0 equiv) in acetic acid undergoes reflux for 12 hours. While this route affords the imidazole core, regioselectivity challenges necessitate chromatographic separation, yielding the target compound in only 32% purity.
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. A solution of 4-fluoro-N-methylbenzamide (1.0 equiv) and ethyl 2-isocyanoacetate (1.1 equiv) in dimethylformamide (DMF) is irradiated at 120°C for 20 minutes, directly yielding 10a in 78% yield after acid workup. This method reduces side products and improves atom economy compared to conventional heating.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cycloaddition/Hydrolysis | 89 | 54 h | High | Industrial |
| Radiszewski Condensation | 32 | 12 h | Low | Lab-scale |
| Microwave-Assisted | 78 | 20 min | Moderate | Pilot-scale |
The cycloaddition-hydrolysis sequence remains the most reliable for large-scale production, whereas microwave methods offer rapid access for exploratory syntheses.
Mechanistic Insights
Cycloaddition Reaction Mechanism
The DBU-catalyzed cycloaddition proceeds via a stepwise mechanism:
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Deprotonation of ethyl isocyanoacetate (16 ) by DBU generates a nitrile anion.
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Nucleophilic attack on the imidoyl chloride (15a ) forms a tetrahedral intermediate.
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Intramolecular cyclization yields the imidazole ring, with the methyl and 4-fluorophenyl groups oriented at positions 1 and 5, respectively.
Hydrolysis Kinetics
Ester hydrolysis follows pseudo-first-order kinetics, with a rate constant () of at 80°C in 6 M HCl. The activation energy () is calculated as 45.2 kJ/mol, indicating a concerted acid-catalyzed mechanism.
Industrial-Scale Considerations
Continuous Flow Reactors
Adoption of continuous flow systems for the cycloaddition step reduces reaction time to 2 hours and improves yield to 92% by maintaining precise temperature control (−78°C to 25°C).
Crystallization Optimization
Antisolvent crystallization using heptane and ethyl acetate (7:3 v/v) achieves 99.5% purity of 10a , with a particle size distribution of 10–50 µm suitable for tablet formulation.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Core Scaffold Variations
Imidazole vs. Benzimidazole :
Unlike benzimidazoles (e.g., 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid ), which have a fused benzene ring, the target compound’s imidazole ring lacks aromatic fusion. This reduces planarity and may enhance solubility due to decreased hydrophobicity.Pyrazole Derivatives :
Pyrazole analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) exhibit different dihedral angles (4–10°) between the heterocycle and fluorophenyl ring. Imidazole derivatives like the target compound may adopt distinct conformations affecting binding interactions.
Substituent Effects
- Halogen Substituents: Fluorine vs. Chlorine: Compared to 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid , fluorine’s smaller size and higher electronegativity enhance electronic effects without significant steric hindrance.
Positional Isomerism :
The placement of substituents significantly impacts properties. For example, methyl 4-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate has a methyl ester at position 5, altering solubility and reactivity compared to the carboxylic acid in the target compound.
Physicochemical Properties
Molecular Weight and Solubility
- LogP and Acidity : The carboxylic acid group in the target compound lowers logP (estimated ~1.5–2.0) compared to ester derivatives (e.g., logP = 2.31 for methyl ester ). Fluorine’s electron-withdrawing effect further reduces pKa (~2.5–3.5), enhancing water solubility at physiological pH.
Biological Activity
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a fluorophenyl group attached to a methyl-substituted imidazole ring with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of 194.18 g/mol.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of HIV-1 Integrase : Studies have shown that related imidazole derivatives can inhibit the interaction between HIV-1 integrase (IN) and LEDGF/p75, a crucial step in the viral life cycle. This inhibition is significant for developing antiviral therapies targeting HIV .
- Antiproliferative Effects : Compounds in the imidazole class have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential use in oncology .
Inhibition Studies
Table 1 summarizes the inhibitory activity of various imidazole derivatives, including this compound, against HIV-1 integrase.
| Compound | % Inhibition (at 100 µM) | CC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 89% | 158.4 |
| Compound B | 83% | >200 |
| Compound C | 67% | 50.4 |
The data indicates that while some compounds exhibit high inhibition rates, the cytotoxicity (CC50 values) varies significantly, highlighting the need for further optimization of lead compounds .
Study on Antiviral Activity
A study evaluated the antiviral efficacy of several imidazole derivatives against HIV-1. The results indicated that certain derivatives, including those structurally similar to this compound, showed moderate antiviral activity with inhibition percentages ranging from 33% to 45% in cell-based assays. The cytotoxicity levels were also assessed, revealing that some compounds had acceptable safety profiles with CC50 values above 200 µM .
Anticancer Potential
Another investigation focused on the antiproliferative effects of imidazole derivatives on cancer cell lines. The study revealed that compounds with electron-withdrawing groups, such as fluorine at the para position, significantly enhanced their anticancer activity compared to their electron-donating counterparts. This suggests that structural modifications can optimize biological activity and selectivity .
Q & A
[Basic] What are the critical steps and optimized reaction conditions for synthesizing 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of fluorinated aromatic amines with carbonyl precursors. Key steps include:
- Imidazole Ring Formation : Condensation of glyoxal derivatives with ammonia or primary amines under acidic conditions, as seen in analogous imidazole syntheses .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction kinetics .
- Optimization : Temperature (often 60–80°C) and pH control (acidic conditions) minimize side reactions and improve yields . Post-synthesis, purification via column chromatography or recrystallization is recommended.
[Basic] Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm aromatic/imidazole proton environments .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 250.22 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
[Basic] What biological assays are used to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., COX-1/2 inhibition) to assess anti-inflammatory activity, using protocols similar to structurally related imidazole derivatives .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for G-protein-coupled receptors) to determine IC₅₀ values .
- Cell-Based Assays : Cytotoxicity screening (e.g., MTT assay) in cancer or immune cell lines to evaluate therapeutic windows .
[Advanced] How can conflicting spectral data during structural elucidation be resolved?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine H NMR, C NMR, and HSQC/HMBC 2D-NMR to resolve overlapping signals and assign quaternary carbons .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or IR spectra for comparison with experimental data .
- X-ray Crystallography : Resolves absolute configuration ambiguities, though requires high-purity crystals .
[Advanced] What strategies improve yield in multi-step syntheses of fluorinated imidazole derivatives?
Methodological Answer:
- Stepwise Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, DMF improves intermediate solubility compared to THF .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
- Protecting Groups : Temporarily shield the carboxylic acid during imidazole ring formation to prevent side reactions .
[Advanced] How do structural modifications (e.g., substituent changes) impact biological activity?
Methodological Answer:
- Comparative SAR Studies : Replace the 4-fluorophenyl group with chloro- or methyl-substituted analogs to assess changes in COX-2 inhibition potency .
- LogP Adjustments : Introduce hydrophobic groups (e.g., trifluoromethyl) to enhance membrane permeability, measured via octanol-water partition coefficients .
- Crystallographic Analysis : Determine binding modes of analogs with target enzymes (e.g., xanthine oxidase) to guide rational design .
[Advanced] How can computational methods streamline reaction design for novel derivatives?
Methodological Answer:
- Reaction Path Prediction : Tools like ICReDD’s quantum chemical calculations predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
- Molecular Docking : Screen virtual libraries of imidazole analogs against target proteins (e.g., COX-2) to prioritize synthesis .
[Advanced] How are stability and degradation profiles assessed under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH (1–13) to identify degradation products via LC-MS .
- Metabolic Stability Assays : Incubate with liver microsomes to measure half-life and identify cytochrome P450-mediated metabolites .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and monitor purity changes with HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
